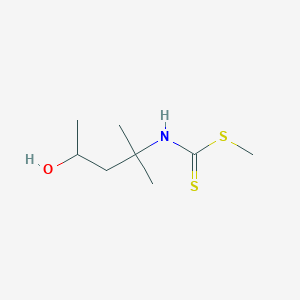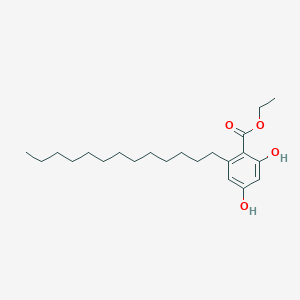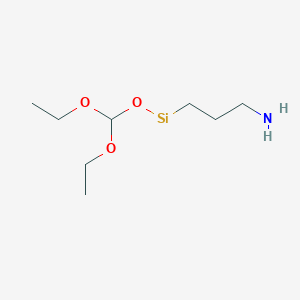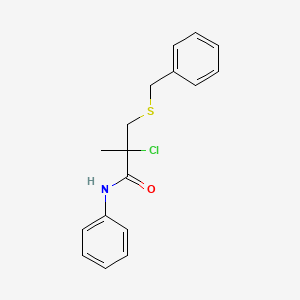![molecular formula C13H20N2O2 B14594157 2-[(Propan-2-yl)amino]phenyl propylcarbamate CAS No. 60309-71-9](/img/structure/B14594157.png)
2-[(Propan-2-yl)amino]phenyl propylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(Propan-2-yl)amino]phenyl propylcarbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various applications, including pharmaceuticals, agriculture, and chemical synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Propan-2-yl)amino]phenyl propylcarbamate typically involves the reaction of 2-[(Propan-2-yl)amino]phenol with propyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to enhance the reaction rate and yield.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high efficiency and purity. The use of continuous flow reactors and automated systems can further improve the scalability and consistency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(Propan-2-yl)amino]phenyl propylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2-[(Propan-2-yl)amino]phenyl propylcarbamate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the production of various chemical products and materials.
Wirkmechanismus
The mechanism of action of 2-[(Propan-2-yl)amino]phenyl propylcarbamate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-[(Propan-2-yl)amino]phenol: A precursor in the synthesis of 2-[(Propan-2-yl)amino]phenyl propylcarbamate.
Propyl isocyanate: Another precursor used in the synthesis.
Other Carbamates: Compounds with similar structures and functional groups.
Uniqueness
This compound is unique due to its specific chemical structure and properties, which confer distinct reactivity and applications compared to other carbamates. Its combination of an isopropylamino group and a propylcarbamate moiety makes it versatile for various chemical and biological applications.
Eigenschaften
CAS-Nummer |
60309-71-9 |
|---|---|
Molekularformel |
C13H20N2O2 |
Molekulargewicht |
236.31 g/mol |
IUPAC-Name |
[2-(propan-2-ylamino)phenyl] N-propylcarbamate |
InChI |
InChI=1S/C13H20N2O2/c1-4-9-14-13(16)17-12-8-6-5-7-11(12)15-10(2)3/h5-8,10,15H,4,9H2,1-3H3,(H,14,16) |
InChI-Schlüssel |
CTXUAHIRIZEZPA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCNC(=O)OC1=CC=CC=C1NC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9-[4-(Methylsulfanyl)phenyl]phenanthrene](/img/structure/B14594074.png)

![Phosphonic acid, [(2-hydroxyphenyl)(phenylamino)methyl]-, diethyl ester](/img/structure/B14594083.png)

![2-[(Phenylsulfanyl)amino]ethan-1-ol](/img/structure/B14594094.png)
![3-[2-(1-Hydroxyethyl)-2-methyltetradecahydrophenanthren-1-yl]propan-1-ol](/img/structure/B14594102.png)




![2,4-Quinazolinediamine, 6-[[(4-chlorophenyl)methyl]thio]-](/img/structure/B14594132.png)
![1,1'-[Methylenedi(4,1-phenylene)]bis(3-methylidenepyrrolidine-2,5-dione)](/img/structure/B14594140.png)

![4-[2-(4-Chlorophenyl)-3-phenylcyclopropyl]phenol](/img/structure/B14594161.png)
